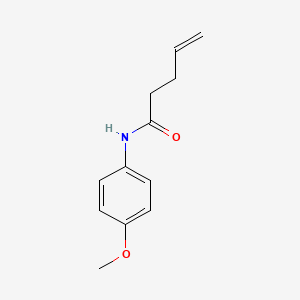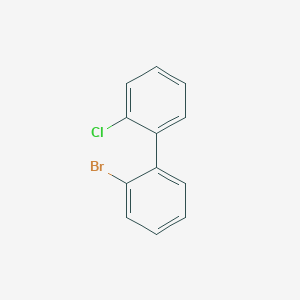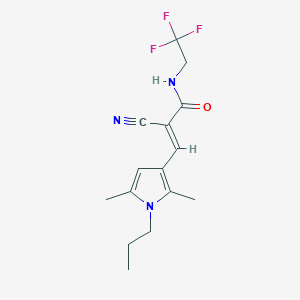![molecular formula C10H12N2O3S B2900349 4-Methyl-2-[1-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxylic acid CAS No. 2305568-53-8](/img/structure/B2900349.png)
4-Methyl-2-[1-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-[1-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxylic acid, also known as MTCA, is a thiazole derivative that has been extensively studied for its potential use in scientific research. MTCA has been shown to have various biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
作用機序
The mechanism of action of 4-Methyl-2-[1-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxylic acid is not fully understood, but it is believed to be related to its ability to bind to metal ions and its potential to modulate the activity of enzymes involved in various biochemical pathways. 4-Methyl-2-[1-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxylic acid has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects
4-Methyl-2-[1-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxylic acid has been shown to have various biochemical and physiological effects, including its ability to inhibit the production of pro-inflammatory cytokines and its potential to induce apoptosis in cancer cells. Additionally, 4-Methyl-2-[1-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxylic acid has been shown to modulate the activity of enzymes involved in various biochemical pathways, potentially making it a useful tool for studying the function of these enzymes.
実験室実験の利点と制限
4-Methyl-2-[1-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxylic acid has several advantages for use in laboratory experiments, including its fluorescent properties and its potential to modulate the activity of enzymes involved in various biochemical pathways. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several potential future directions for research on 4-Methyl-2-[1-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxylic acid, including its use as a tool for studying the function of enzymes involved in various biochemical pathways and its potential use as an anti-inflammatory and anticancer agent. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity, as well as its potential for use in vivo.
合成法
4-Methyl-2-[1-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxylic acid can be synthesized through a series of chemical reactions starting with the reaction of 2-amino-4-methylthiazole with acetic anhydride, followed by the reaction of the resulting intermediate with ethyl chloroformate. The final step involves the reaction of the resulting intermediate with prop-2-enoyl chloride to yield 4-Methyl-2-[1-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxylic acid. The purity of the synthesized 4-Methyl-2-[1-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxylic acid can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
4-Methyl-2-[1-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxylic acid has been shown to have various scientific research applications, including its use as a fluorescent probe for the detection of metal ions such as copper and zinc. 4-Methyl-2-[1-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxylic acid has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro. Additionally, 4-Methyl-2-[1-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxylic acid has been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
4-methyl-2-[1-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-4-7(13)11-6(3)9-12-5(2)8(16-9)10(14)15/h4,6H,1H2,2-3H3,(H,11,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCERSEVKYXNTHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)NC(=O)C=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Dimethyl-6-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2900267.png)
![1,2-dimethyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2900270.png)

![N-[[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl]benzamide](/img/structure/B2900273.png)

![4-[3-(5-Methyloxolan-2-YL)propanoyl]morpholine-3-carbonitrile](/img/structure/B2900276.png)


![2-(2-chlorophenyl)-N-{2-[5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methylacetamide](/img/no-structure.png)


![2-Chloro-1-(4-thiophen-2-yl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B2900285.png)
